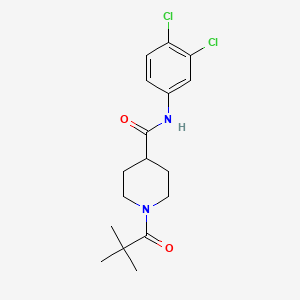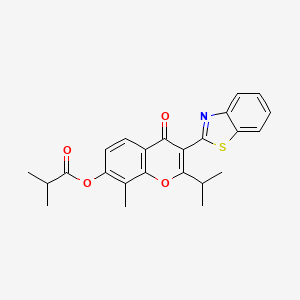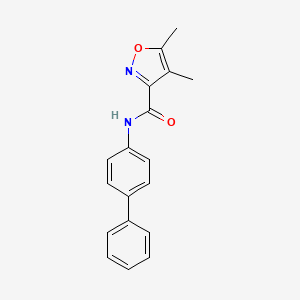![molecular formula C21H21N5O2 B4629121 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4629121.png)
5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the reaction of various precursors under specific conditions. For instance, Bruni et al. (1994) described the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines by reacting ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates (Bruni et al., 1994). Another study by Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the complexity of such syntheses (Drev et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives often features hydrogen-bonded frameworks. Portilla et al. (2006) examined the hydrogen-bonded structure of related compounds, emphasizing the significance of such bonds in determining the compounds' properties (Portilla et al., 2006).
Chemical Reactions and Properties
Pyrazolopyrimidines undergo various chemical reactions, which can be influenced by different substituents and reaction conditions. For example, Auzzi et al. (1983) investigated the antiinflammatory properties of pyrazolo[1,5-a]pyrimidines, focusing on how structural modifications affect their biological activities (Auzzi et al., 1983).
Physical Properties Analysis
The physical properties of pyrazolopyrimidines, such as solubility and melting points, are determined by their molecular structure and substituents. Studies often use various analytical techniques like NMR and X-ray diffraction to elucidate these properties.
Chemical Properties Analysis
The chemical properties of pyrazolopyrimidines include reactivity, stability, and potential biological activities. Studies such as that by Tseng et al. (2019) have explored the synthesis and properties of various pyrazolopyrimidine derivatives, highlighting their potential in creating novel compounds (Tseng et al., 2019).
科学的研究の応用
Reactivity and Synthetic Approaches
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various reactions, showcasing their versatile reactivity. For instance, the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones from ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates highlights a method to obtain compounds with potential as benzodiazepine receptor ligands (Bruni et al., 1994). Another study explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, adding to the synthetic toolbox for creating diverse pyrazolo[1,5-a]pyrimidine derivatives (Drev et al., 2014).
Biological Evaluation
Some pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This demonstrates the interest in exploring these compounds for therapeutic applications, although the specific compound was not directly mentioned in the study (Rahmouni et al., 2016). Additionally, 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones were investigated for their nonsteroidal anti-inflammatory properties, indicating the potential of this scaffold for drug development, although ulcerogenic activity was specifically excluded from these compounds (Auzzi et al., 1983).
Anticancer Activity
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity further underline the interest in this chemical class for developing new therapeutic agents. Such studies contribute to the understanding of the structure-activity relationships necessary for designing effective anticancer drugs (Abdellatif et al., 2014).
特性
IUPAC Name |
5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-5-25-14(4)18(12(2)23-25)16-11-17(21(27)28)26-20(22-16)19(13(3)24-26)15-9-7-6-8-10-15/h6-11H,5H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURVJSAWKUEAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NC3=C(C(=NN3C(=C2)C(=O)O)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629054.png)
![N,N-diethyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4629057.png)
![5-[4-(diethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4629068.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4629084.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4629090.png)
![9-(difluoromethyl)-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629093.png)
![4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4629101.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629104.png)



![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)
![methyl [3-methyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629145.png)